molecular formula C8H5N3O3 B14453192 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 72668-03-2

5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B14453192
CAS No.: 72668-03-2
M. Wt: 191.14 g/mol
InChI Key: QNTJNRVUVPHJST-UHFFFAOYSA-N
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Description

5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a synthetic compound belonging to the pyridopyrimidine class. It is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with a carboxylic acid group at the 6th position and a keto group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate in the presence of sodium methoxide (MeONa) or sodium ethoxide (EtONa) . This reaction leads to the formation of the desired pyridopyrimidine structure with high efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, alcohol derivatives, and oxidized forms of the original compound .

Scientific Research Applications

5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with bacterial DNA synthesis pathways. The compound inhibits DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid stands out due to its specific substitution pattern and its potent antibacterial activity. Its ability to inhibit DNA synthesis makes it a valuable compound in medicinal chemistry and a promising candidate for further drug development .

Properties

72668-03-2

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-6-4-1-9-3-11-7(4)10-2-5(6)8(13)14/h1-3H,(H,13,14)(H,9,10,11,12)

InChI Key

QNTJNRVUVPHJST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C2=CN=CN=C2N1)C(=O)O

Origin of Product

United States

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